molecular formula C9H4Cl3N3 B597285 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine CAS No. 1314401-24-5

4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine

Cat. No.: B597285
CAS No.: 1314401-24-5
M. Wt: 260.502
InChI Key: PAWOLWBKASDWNI-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C9H4Cl3N3 It is characterized by the presence of three chlorine atoms and a pyridin-3-yl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step procedures as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium or potassium salts of nucleophiles are commonly used.

    Oxidation: Reagents like 3-chloroperoxybenzoic acid are employed for oxidation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .

Scientific Research Applications

4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Properties

IUPAC Name

4,5,6-trichloro-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N3/c10-6-7(11)14-9(15-8(6)12)5-2-1-3-13-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWOLWBKASDWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724379
Record name 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314401-24-5
Record name 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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